Caesalpinin F is a flavonoid compound primarily derived from various plants within the Caesalpinia genus. This compound has garnered interest due to its potential therapeutic properties, particularly in the fields of pharmacology and biochemistry. It is classified as a flavonoid glycoside, which indicates that it possesses both a flavonoid structure and sugar moieties attached to it.
Caesalpinin F can be isolated from several plant species, notably those belonging to the Caesalpinia family. These plants are often found in tropical and subtropical regions and are known for their medicinal properties. The extraction of Caesalpinin F typically involves the use of solvents such as methanol or ethanol, followed by purification techniques like chromatography.
The synthesis of Caesalpinin F can occur through both natural extraction and synthetic methodologies.
Caesalpinin F has a complex molecular structure characterized by a flavonoid backbone with specific hydroxyl groups and sugar moieties. The exact molecular formula for Caesalpinin F is .
Caesalpinin F can undergo various chemical reactions typical of flavonoids:
The biological activities of Caesalpinin F are attributed to its ability to interact with various cellular pathways:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural elucidation and purity assessment.
Caesalpinin F is utilized in various scientific domains due to its diverse biological activities:
Initial Precursor Flux: Caesalpinin F, a cassane-type furanoditerpenoid, originates from universal terpenoid precursors synthesized via two parallel pathways in Caesalpinia species. The plastid-localized methylerythritol phosphate (MEP) pathway converts pyruvate and glyceraldehyde-3-phosphate to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [8] [1]. Concurrently, the cytosolic mevalonate (MVA) pathway generates IPP from acetyl-CoA. Isotopic labeling studies in C. sappan confirm MEP dominance in caesalpinin F biosynthesis, contributing >80% of carbon skeletons in furanoditerpenoids [1] [6].
Chain Elongation and Cyclization: Farnesyl diphosphate synthase (FPPS) catalyzes the head-to-tail condensation of IPP and DMAPP to form geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). In cassane diterpenoid biosynthesis, two FPP units undergo trans-prenylation to form geranylgeranyl diphosphate (GGPP, C20), the direct precursor of caesalpinin F [8]. Class II diterpene cyclases (e.g., copalyl diphosphate synthase) then fold GGPP into copalyl diphosphate, the tetracyclic cassane scaffold progenitor. Caesalpinia species exhibit tissue-specific cyclase isoforms, with seed coats showing 5-fold higher activity than leaves [6] [10].
Table 1: Terpenoid Backbone Pathways in Caesalpinin F Biosynthesis
Pathway Component | Subcellular Localization | Key Enzymes | Product | Contribution to Caesalpinin F |
---|---|---|---|---|
MEP Pathway | Plastid | DXS, DXR, IspH | IPP/DMAPP | >80% carbon backbone |
MVA Pathway | Cytosol | AACT, HMGS, MK | IPP | <20% carbon backbone |
Chain Elongation | Cytosol/Plastid | FPPS, GGPPS | GGPP (C20) | 100% precursor |
Cyclization | Endoplasmic Reticulum | CPS, KS | Cassane core | Initial oxygenation site |
Oxidative Tailoring: The cassane core undergoes extensive oxidative decoration to form caesalpinin F. Cytochrome P450 monooxygenases (CYP450s) drive region-specific hydroxylations, with CYP71D subfamily enzymes in C. sappan introducing C-6β and C-14α hydroxyl groups critical for caesalpinin F’s furan ring formation [1] [6]. Subsequent dehydrogenation by short-chain dehydrogenases/reductases (SDRs) generates α,β-unsaturated ketones, facilitating furan ring closure between C-20 and C-16. In vitro assays with C. bonduc enzymes confirm NADPH-dependent furan cyclization within 30 minutes [2] [10].
Late-Stage Functionalization: Acetyltransferases and methyltransferases install signature moieties:
Table 2: Key Enzymes in Caesalpinin F Structural Diversification
Enzyme Class | Gene Family | Modification Site | Chemical Change | Biological Effect |
---|---|---|---|---|
Cytochrome P450 | CYP71D | C-6β, C-14α | Hydroxylation → Furan ring closure | Bioactivity potentiation |
Short-chain Dehydrogenase | SDR | C-16 | Oxidation to ketone | Enables ring cyclization |
Acetyltransferase | BAHD | C-12β-OH | Acetylation | Increased membrane permeability |
Methyltransferase | SAM-dependent | C-15 | Methylester formation | Altered receptor binding affinity |
Transcriptional Control: Cassane biosynthetic genes cluster in tandem arrays on Caesalpinia chromosomes, co-regulated by jasmonate-responsive transcription factors. ORCA3-like AP2/ERF regulators bind cis-elements in CPS and CYP71D promoters, with 10-fold induction observed after methyl jasmonate treatment of C. sappan cell cultures [1] [6]. Co-repressors (e.g., JAZ proteins) dampen expression under low-stress conditions, quantified via yeast two-hybrid assays [3].
Environmental Modulation: Resource allocation toward caesalpinin F is enhanced by:
Table 3: Regulatory Factors Influencing Caesalpinin F Biosynthesis
Regulatory Factor | Induction Level | Target Genes | Response Time | Metabolite Increase |
---|---|---|---|---|
Methyl Jasmonate | 10-fold | CPS, CYP71D, FPPS | 6–24 hours | 8.2 ± 0.5× |
UV-B Radiation (290 nm) | 4.5-fold | PAL, CHS, DXR | 48 hours | 3.5× |
Phytophthora Elicitor | 7.1-fold | CPS, HDR | 4–8 hours | 6.0× |
Phosphorus Deprivation | 3.2-fold | ISPF, GGPPS | 72 hours | 40% |
Epigenetic Influences: Histone H3K9 acetylation marks correlate with chromatin relaxation in terpenoid gene clusters. Inhibitor studies with C. bonduc seedlings show 300% higher caesalpinin F yields when treated with histone deacetylase (HDAC) inhibitors like trichostatin A, confirming epigenetic regulation [6]. Small RNAs targeting HMGR (e.g., miR-sRNA1003) fine-tune flux partitioning between MVA and MEP pathways, identified via sRNA sequencing [8].
Comprehensive List of Compounds Mentioned
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